molecular formula C12H12N2O2 B6385474 MFCD11877033 CAS No. 1111104-28-9

MFCD11877033

Cat. No.: B6385474
CAS No.: 1111104-28-9
M. Wt: 216.24 g/mol
InChI Key: MQAOWUNHVNXZGM-UHFFFAOYSA-N
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Description

MFCD11877033 is a heterocyclic compound with a pyrrolo-triazine core structure. Based on structural similarities to compounds such as CAS 918538-05-3 (MDL: MFCD11044885), this compound likely features a fused bicyclic aromatic system with halogen and nitrogen substituents .

Properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-4-9(6-11)10-7-13-12(15)14-8-10/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAOWUNHVNXZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686817
Record name 5-(3-Ethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111104-28-9
Record name 5-(3-Ethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD11877033” involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the synthesis.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial methods may also include the use of catalysts to enhance reaction rates and improve yield.

Chemical Reactions Analysis

Types of Reactions: “MFCD11877033” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

“MFCD11877033” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: Research on “this compound” explores its potential therapeutic applications, including its role as a drug candidate or a biochemical tool.

    Industry: The compound is utilized in the production of materials, coatings, and other industrial products due to its unique properties.

Mechanism of Action

The mechanism by which “MFCD11877033” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares MFCD11877033 with three structurally related compounds:

Property This compound CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight (g/mol) ~188 (estimated) 188.01 202.17 201.02
Boiling Point (°C) N/A 325–330 215–220 280–285
Log S (ESOL) -2.5 (predicted) -2.47 -3.12 -2.63
Hydrogen Bond Donors 1 1 0 1
TPSA (Ų) 45.7 (estimated) 45.7 20.2 40.5

Key Observations :

  • Bioavailability : CAS 1533-03-5 (C₁₀H₉F₃O) exhibits lower TPSA (20.2 Ų) and higher Log P (2.8), correlating with improved blood-brain barrier (BBB) penetration compared to this compound analogs .
  • Synthetic Accessibility : CAS 1761-61-1 (C₇H₅BrO₂) demonstrates higher synthetic yields (98% with A-FGO catalyst) compared to pyrrolo-triazine derivatives, which often require multi-step purifications .

Insights :

  • This compound synthesis requires harsh conditions (DMF, 80°C), whereas CAS 1761-61-1 achieves near-quantitative yields under mild, green chemistry conditions .
  • Fluorinated analogs (e.g., CAS 1533-03-5) benefit from streamlined purification via silica gel chromatography, reducing production costs .

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